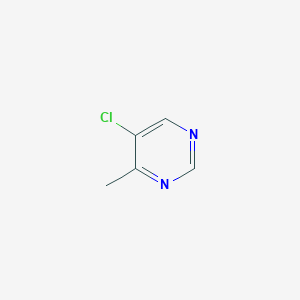

5-Chloro-4-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUGAXAKDTKMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310223 | |

| Record name | 5-Chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-82-2 | |

| Record name | 5-Chloro-4-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54198-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylpyrimidine

A Note on the Target Compound: Initial research for "5-Chloro-4-methylpyrimidine" revealed a scarcity of detailed, verifiable synthesis protocols and comprehensive characterization data in publicly accessible scientific literature. To ensure the highest standards of scientific integrity, this guide has been focused on the well-documented and structurally significant isomer, 2-Chloro-4-methylpyrimidine (CAS 13036-57-2) . This allows for a robust and authoritative presentation of experimental procedures and data analysis, fulfilling the core requirements of the prompt.

Introduction: The Significance of 2-Chloro-4-methylpyrimidine

2-Chloro-4-methylpyrimidine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental components of life, forming the backbone of nucleobases in DNA and RNA. Its utility, however, extends far beyond this biological context. The strategic placement of a reactive chlorine atom at the C2 position and a methyl group at the C4 position makes it a versatile intermediate for introducing the 4-methylpyrimidine moiety into larger, more complex molecules.

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups (amines, alcohols, thiols, etc.). This reactivity is the cornerstone of its application in drug discovery, where it serves as a key intermediate in the synthesis of targeted therapies, including kinase inhibitors for oncology and agents for treating neurological disorders. The methyl group, while less reactive, influences the molecule's steric and electronic properties, which can be crucial for molecular recognition and binding affinity in biological systems. This guide provides a comprehensive overview of a validated synthesis protocol, purification techniques, and in-depth characterization of this important chemical entity.

Synthesis of 2-Chloro-4-methylpyrimidine

The synthesis of 2-Chloro-4-methylpyrimidine can be achieved through various routes. A common and effective laboratory-scale method involves the selective dehalogenation of a polychlorinated precursor. The protocol detailed here is a well-documented procedure starting from 2,4-Dichloro-6-methylpyrimidine.

Synthetic Strategy: Selective Dechlorination

The chosen strategy involves the selective reduction of 2,4-dichloro-6-methylpyrimidine (often named 2,6-dichloro-4-methylpyrimidine in catalogs) to remove the chlorine atom at the C6 position while retaining the one at the C2 position.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dichloro-6-methylpyrimidine is a commercially available and relatively inexpensive starting material. The two chlorine atoms exhibit different reactivity, which can be exploited for selective reactions.

-

Reducing Agent: Zinc powder is employed as the reducing agent. It is a cost-effective and efficient metal for dehalogenation reactions in protic solvents. The reaction is often catalyzed by the addition of a small amount of iodine, which helps to activate the zinc surface.

-

Solvent System: A mixture of ethanol and water is used. This combination provides good solubility for the organic substrate and the necessary protons for the reduction mechanism, while also being environmentally benign compared to many other organic solvents.

Reaction Mechanism Overview

The reaction proceeds via a metal-mediated reduction. The zinc metal surface acts as an electron donor. An electron is transferred to the pyrimidine ring, generating a radical anion. This intermediate then undergoes further reaction, ultimately leading to the cleavage of the C-Cl bond and its replacement with a C-H bond. The presence of a proton source (water/ethanol) is crucial to complete the reduction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-Chloro-4-methylpyrimidine.[1]

Materials:

-

2,4-Dichloro-6-methylpyrimidine (e.g., 50.0 g, 0.31 mol)

-

Zinc powder (e.g., 41 g, 0.63 mol)

-

Iodine (e.g., 0.78 g, 3.08 mmol)

-

Ethanol (250 mL)

-

Water (250 mL)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-methylpyrimidine (50.0 g), ethanol (250 mL), and water (250 mL). Stir vigorously to create a slurry.

-

Addition of Reagents: Sequentially add zinc powder (41 g) and iodine (0.78 g) to the slurry.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove excess zinc and other insoluble materials.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent. This will yield 2-Chloro-4-methylpyrimidine as a white to pale yellow solid.[1][2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloro-4-methylpyrimidine.

Characterization of 2-Chloro-4-methylpyrimidine

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

A summary of the key physical properties of 2-Chloro-4-methylpyrimidine is presented below.

| Property | Value | Reference(s) |

| CAS Number | 13036-57-2 | [3][4] |

| Molecular Formula | C₅H₅ClN₂ | [3] |

| Molecular Weight | 128.56 g/mol | [3][4] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 35-36 °C | [2][4] |

| Boiling Point | 94 °C / 17 mmHg | [2][4] |

Spectroscopic Data

Proton NMR is used to determine the number and environment of hydrogen atoms in the molecule. The expected spectrum for 2-Chloro-4-methylpyrimidine will show two distinct signals for the aromatic protons and one signal for the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~8.59 | Doublet (d) | 1H | H6 | [1] |

| ~7.44 | Doublet (d) | 1H | H5 | [1] |

| ~3.29 | Singlet (s) | 3H | -CH₃ | [1] |

Interpretation:

-

The proton at the C6 position (H6) is adjacent to a ring nitrogen and is therefore the most deshielded, appearing furthest downfield.

-

The proton at the C5 position (H5) appears upfield relative to H6. These two protons couple with each other, resulting in a doublet for each signal.

-

The methyl group protons appear as a sharp singlet, as there are no adjacent protons to couple with.

Carbon NMR provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C4 | Carbon attached to a nitrogen and adjacent to the methyl group. |

| ~161 | C2 | Carbon directly attached to the electronegative chlorine atom and two nitrogen atoms. |

| ~158 | C6 | Aromatic CH carbon adjacent to a nitrogen. |

| ~122 | C5 | Aromatic CH carbon. |

| ~24 | -CH₃ | Methyl group carbon, appearing in the typical aliphatic region. |

| (Note: These are predicted chemical shifts based on standard values for substituted pyrimidines and may vary slightly based on solvent and experimental conditions.[5]) |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2950-3000 | C-H stretch | Methyl C-H |

| ~1550-1600 | C=N stretch | Pyrimidine ring |

| ~1400-1500 | C=C stretch | Pyrimidine ring |

| ~1000-1200 | C-Cl stretch | Chloro group |

| (Note: These are typical absorption ranges for the respective functional groups.[6][7]) |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation |

| 128/130 | [M]⁺ (Molecular Ion Peak) |

| 93 | [M-Cl]⁺ |

| 66 | [M-Cl-HCN]⁺ |

| (Note: Fragmentation patterns are predicted based on common pathways for similar structures.[8][9][10][11][12]) |

Characterization Workflow Diagram

Caption: Workflow for the characterization of 2-Chloro-4-methylpyrimidine.

Conclusion

This guide has detailed a reliable and scalable method for the synthesis of 2-Chloro-4-methylpyrimidine via selective dechlorination. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow, including the interpretation of NMR, IR, and MS data, has been presented. The successful synthesis and rigorous characterization of this compound are critical first steps for its application as a versatile intermediate in the development of novel pharmaceuticals and other high-value chemical entities. The protocols and data provided herein serve as a trusted resource for researchers and drug development professionals.

References

- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Chloromethylpyrimidines: Focus on 2-Chloro-4-methylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of chloromethylpyrimidines, a critical class of heterocyclic intermediates in drug discovery and fine chemical synthesis. While the query focused on 5-Chloro-4-methylpyrimidine, a thorough review of scientific literature reveals a notable scarcity of data for this specific isomer. In contrast, its isomers, particularly 2-Chloro-4-methylpyrimidine and 4-Chloro-5-methylpyrimidine, are well-documented and commercially available. Acknowledging this discrepancy, this guide will first clarify the nomenclature and structural isomerism of these compounds. The core of the document will then provide an in-depth analysis of the most extensively studied isomer, 2-Chloro-4-methylpyrimidine , covering its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its role as a versatile building block for pharmaceuticals. Safety and handling protocols are also detailed. This approach ensures scientific accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction & Isomer Clarification

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents. The introduction of a chlorine atom and a methyl group creates a set of chloromethylpyrimidine isomers, which serve as highly versatile synthetic intermediates. The positions of these substituents drastically influence the molecule's electronic properties, steric hindrance, and reactivity, making precise identification crucial.

The three primary isomers are:

-

2-Chloro-4-methylpyrimidine (CAS: 13036-57-2): The most widely documented and utilized isomer. The chlorine atom is positioned between the two nitrogen atoms, making it highly susceptible to nucleophilic substitution.

-

4-Chloro-5-methylpyrimidine (CAS: 51957-32-5): Another key isomer where the chlorine is adjacent to a nitrogen and the methyl group.

-

This compound: The requested topic of this guide. However, there is a significant lack of available scientific data, including a definitive CAS number and experimental properties, in public databases and literature.

Given the available data, this guide will focus on 2-Chloro-4-methylpyrimidine as the primary subject, with comparative data provided for other isomers where relevant. This focus provides the most practical and scientifically grounded resource for laboratory applications.

Physicochemical Properties

The physical properties of these isomers are distinct and critical for designing experimental conditions such as reaction temperature, solvent selection, and purification methods. The data for the most common isomers are summarized below.

| Property | 2-Chloro-4-methylpyrimidine | 4-Chloro-5-methylpyrimidine |

| CAS Number | 13036-57-2[1][2] | 51957-32-5[3] |

| Molecular Formula | C₅H₅ClN₂[1] | C₅H₅ClN₂[3] |

| Molecular Weight | 128.56 g/mol [1][4] | 128.56 g/mol [3] |

| Appearance | White to light yellow solid/crystals[5][6] | Data not specified |

| Melting Point | 45-52 °C[6] | Data not specified |

| Boiling Point | 94 °C @ 17 mmHg[7] | Data not specified |

| Solubility | Soluble in methanol[6] | Data not specified |

Spectroscopic Profile of 2-Chloro-4-methylpyrimidine

Spectroscopic analysis is essential for confirming the identity and purity of the material. The expected data for 2-Chloro-4-methylpyrimidine are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. In a solvent like d₆-DMSO, the spectrum would show three distinct signals:

-

A singlet for the methyl protons (-CH₃) typically appearing around δ 2.4-2.6 ppm.

-

Two doublets in the aromatic region for the two pyrimidine ring protons. The proton at C6 (adjacent to the methyl group) would appear around δ 7.2-7.4 ppm, and the proton at C5 would be further downfield, around δ 8.5-8.7 ppm, due to the influence of the adjacent nitrogen. A reported spectrum in d₆-DMSO shows peaks at δ 8.59 (d, 1H), 7.44 (d, 1H), and 3.29 (s, 3H)[8].

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework. Expected approximate shifts are:

-

Methyl Carbon (-CH₃): ~24 ppm

-

Aromatic Carbons (C5, C6): ~122 ppm and ~154 ppm

-

Chlorinated Carbon (C2): ~161 ppm

-

Methyl-bearing Carbon (C4): ~170 ppm

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 128. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at M+2 (m/z = 130) that is approximately one-third the intensity of the M⁺ peak.

Synthesis and Chemical Reactivity

Synthesis of 2-Chloro-4-methylpyrimidine

A common and effective laboratory synthesis involves the selective methylation of a dichloropyrimidine precursor. The choice of a Grignard reagent in the presence of an iron catalyst allows for regioselective substitution.

Caption: Synthesis workflow for 2-Chloro-4-methylpyrimidine.

Causality: 2,4-Dichloropyrimidine is an ideal starting material because the chlorine at the C4 position is generally more reactive towards certain nucleophiles than the chlorine at the C2 position. However, using an iron-catalyzed cross-coupling reaction with methylmagnesium chloride allows for selective methylation at the C4 position, leaving the C2 chlorine intact for subsequent functionalization[5].

Key Reactions: Nucleophilic Aromatic Substitution

The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex). This high reactivity makes 2-Chloro-4-methylpyrimidine an excellent electrophile for introducing the 4-methylpyrimidine moiety into larger molecules.

Caption: General SₙAr reaction pathway for 2-Chloro-4-methylpyrimidine.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes the conversion of the C2-chloro group to a nitrile, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. This reaction is a key step in the synthesis of intermediates for beta-secretase inhibitors[5].

Objective: To synthesize 4-methylpyrimidine-2-carbonitrile from 2-Chloro-4-methylpyrimidine.

Materials:

-

2-Chloro-4-methylpyrimidine (725 mg, 5.62 mmol)

-

Zinc cyanide, Zn(CN)₂ (396 mg, 3.37 mmol)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (716 mg, 0.562 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate (EtOAc)

-

2N Ammonium hydroxide solution

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-methylpyrimidine (725 mg), zinc cyanide (396 mg), and tetrakis(triphenylphosphine)palladium(0) (716 mg)[5].

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous DMF (10 mL) via syringe.

-

Heating: Heat the resulting slurry to 110 °C under the inert atmosphere and maintain for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Dilute the mixture with EtOAc (70 mL) and transfer to a separatory funnel. Wash the organic layer with 2N ammonium hydroxide (50 mL) to remove zinc salts, followed by a wash with brine (20 mL)[5].

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude mixture by silica gel column chromatography (e.g., using 30% EtOAc in hexane as the eluent) to obtain the pure 4-methylpyrimidine-2-carbonitrile[5].

Applications in Drug Discovery

2-Chloro-4-methylpyrimidine is a valuable building block for synthesizing a range of pharmacologically active molecules. Its utility stems from the ease with which the chloro group can be displaced to build more complex structures.

-

Beta-Secretase (BACE1) Inhibitors: This compound is a key intermediate in the synthesis of inhibitors for beta-secretase, an enzyme implicated in the production of amyloid-β plaques in Alzheimer's disease. The (4-methylpyrimidin-2-yl)methylamine moiety, derived from 2-chloro-4-methylpyrimidine, is incorporated into these inhibitors[5].

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors used in oncology. The 4-methylpyrimidine unit can serve as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.

-

Antiviral and Anticancer Agents: As a class, substituted pyrimidines are fundamental to the development of antiviral and anticancer drugs[9]. 2-Chloro-4-methylpyrimidine provides a reliable entry point for creating libraries of novel compounds for screening.

Safety and Handling

GHS Classification for 2-Chloro-4-methylpyrimidine: This chemical is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Statements:

-

Signal Word: Danger/Warning[1].

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[1].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material may be air and light-sensitive, and refrigeration is recommended[1].

-

Incompatibilities: Avoid contact with strong oxidizing agents[1].

References

- 1. fishersci.com [fishersci.com]

- 2. CAS 13036-57-2 | 3H32-5-24 | MDL MFCD00054434 | 2-Chloro-4-methylpyrimidine | SynQuest Laboratories [synquestlabs.com]

- 3. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-4-methylpyrimidine, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]

- 8. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Chloro-4-methylpyrimidine (13036-57-2) at Nordmann - nordmann.global [nordmann.global]

An In-depth Technical Guide to 5-Chloro-4-methylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Chloro-4-methylpyrimidine is a substituted pyrimidine of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and core reactivity. Due to the limited publicly available data on this specific isomer, this document synthesizes information from established pyrimidine chemistry to propose plausible synthetic routes and explore its potential applications as a versatile building block, particularly in the context of drug discovery. A comparative analysis with its more documented isomers is also presented to provide a broader understanding of its chemical behavior.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules. Halogenated pyrimidines, in particular, are highly valuable intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups.[2][3][4] This reactivity is fundamental to the construction of complex molecular architectures with potential therapeutic applications, including antiviral and anticancer agents.[5]

This guide focuses specifically on this compound, a less-documented isomer within this important class of compounds. We will delineate its known properties, propose synthetic strategies based on established methodologies, and discuss its potential as a reactive intermediate for the development of novel chemical entities.

Core Identification and Physicochemical Properties

Identifying the precise isomer is critical for reproducible research. This compound is structurally distinct from its more commonly cited isomers, such as 2-Chloro-4-methylpyrimidine and 4-Chloro-5-methylpyrimidine.

| Identifier | This compound |

| Molecular Structure |  (Note: Image is of the isomeric 4-Chloro-5-methylpyrimidine due to lack of a dedicated image for the 5-chloro isomer) (Note: Image is of the isomeric 4-Chloro-5-methylpyrimidine due to lack of a dedicated image for the 5-chloro isomer) |

| CAS Number | 54198-82-2[6] |

| Molecular Formula | C₅H₅ClN₂[6] |

| Molecular Weight | 128.56 g/mol [2][7] |

| IUPAC Name | This compound |

| InChI Key | NAKUGAXAKDTKMT-UHFFFAOYSA-N[6] |

| Physical Form | White to Yellow Solid[6] |

| Purity (Typical) | >95%[6] |

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible route can be devised from foundational principles of pyrimidine synthesis. A common and versatile method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.

A logical precursor for this compound is 4-methylpyrimidine. The synthesis could, therefore, proceed via the direct chlorination of 4-methylpyrimidine.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol for Step 2: Chlorination of 4-Methylpyrimidine

This protocol is a representative procedure for the direct chlorination of a pyrimidine ring at the 5-position and would require optimization for this specific substrate.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic rings.

-

Acetonitrile: This polar aprotic solvent is suitable for this type of reaction as it can dissolve the reactants and is relatively inert under the reaction conditions.

-

Reflux: Heating is often necessary to overcome the activation energy for the electrophilic substitution on the pyrimidine ring.

Reactivity and Applications in Drug Development

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring reduces the electron density, facilitating the attack of nucleophiles at the carbon atoms bearing a leaving group (in this case, chlorine).

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Caption: Generalized workflow for SNAr reactions of this compound.

This reactivity makes this compound a valuable building block for introducing a variety of functionalities at the 5-position of the pyrimidine ring. This is particularly relevant in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif. The substituents at various positions on the ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

Potential Applications:

-

Kinase Inhibitors: The 5-chloro-pyrimidine scaffold has been explored in the design of Polo-like kinase 4 (PLK4) inhibitors, which are promising targets in oncology.[8]

-

EGFR Inhibitors: Substituted anilino-pyrimidines are a well-established class of epidermal growth factor receptor (EGFR) inhibitors for cancer therapy.[9] this compound could serve as a starting point for novel analogues.

-

General Synthetic Intermediate: Its ability to undergo SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols) allows for the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomers, such as 2-Chloro-4-methylpyrimidine and 4-Chloro-5-methylpyrimidine, suggest that it should be handled with care.

General Precautions:

-

Irritant: Likely to cause skin and serious eye irritation.[10] May also cause respiratory irritation.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block in the vast landscape of pyrimidine chemistry. While direct experimental data is limited, its chemical structure suggests a reactivity profile dominated by nucleophilic aromatic substitution, making it a versatile intermediate for the synthesis of complex molecules. The proposed synthetic route via direct chlorination of 4-methylpyrimidine offers a plausible and efficient method for its preparation, although experimental validation is required.

For researchers in drug discovery and medicinal chemistry, this compound offers an opportunity to explore novel chemical space in the design of targeted therapies, particularly in the realm of kinase inhibitors. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 5-Chloro-4-methylpyrimidine in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 5-Chloro-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of novel bioactive molecules, understanding its behavior in various solvent systems is paramount for researchers, chemists, and formulation scientists. This document outlines the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and offers expert insights into its expected solubility profile across a range of common organic solvents.

Introduction to this compound

Pyrimidine and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active compounds, forming the core of many antibacterial, anticancer, and anti-inflammatory agents.[1][2] The specific substitutions of a chloro group at the 5-position and a methyl group at the 4-position of the pyrimidine ring in this compound create a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility.

The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring introduces polarity, while the methyl group adds a nonpolar character. This amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the chosen solvent. Understanding this profile is critical for reaction optimization, purification, formulation, and biological screening.

Theoretical Considerations for Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by a complex interplay of thermodynamic factors. The process can be conceptualized as two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

Key Physicochemical Drivers:

-

Polarity and Dipole Moment: The pyrimidine core with its nitrogen heteroatoms and the chloro-substituent creates a significant dipole moment. Solvents with a comparable polarity are generally more effective at solvating the molecule.

-

Hydrogen Bonding: While this compound itself does not possess hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Therefore, protic solvents like alcohols can engage in hydrogen bonding, which can enhance solubility.

-

"Like Dissolves Like": This principle suggests that non-polar solvents will be less effective at dissolving the polar this compound. Conversely, polar aprotic solvents, which have strong dipole moments but do not donate hydrogen bonds, are expected to be good solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent. A high crystal lattice energy will generally lead to lower solubility.

Experimental Determination of Solubility

Accurate determination of solubility is an empirical process. The two primary methods used in industrial and academic research are the determination of thermodynamic and kinetic solubility.[3]

Thermodynamic Solubility Assay (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with the solvent over an extended period.[3] This is a crucial parameter for lead optimization and formulation development.[3]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Ensure that undissolved solid remains visible.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the thermodynamic solubility in units of mg/mL or mmol/L.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic buffer.[3] It is often used in early-stage drug discovery for high-throughput screening.[3]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

-

Addition to Solvent: Add a small aliquot of the DMSO stock solution to the test solvent (e.g., in a 96-well plate format).

-

Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry or by quantifying the remaining dissolved compound via UV-Vis spectroscopy after filtration or centrifugation.[3]

-

Data Reporting: Report the kinetic solubility at the specific concentration where precipitation is observed.

Diagram of Experimental Workflow:

Caption: Comparative workflow for thermodynamic and kinetic solubility determination.

Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the nitrogen atoms of the pyrimidine ring. The overall polarity of these solvents is well-suited to solvate the polar regions of the molecule. Studies on other pyrimidine derivatives have shown good solubility in methanol.[1][2][4] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents have large dipole moments and can effectively solvate the polar this compound molecule. The absence of hydrogen bond donation from the solvent prevents competition with solute-solute interactions. For many pyrimidine derivatives, the order of solubility is DMF > methanol.[2][4] |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of this compound makes it poorly compatible with non-polar solvents. The energy required to break the solute-solute interactions is not sufficiently compensated by the weak van der Waals forces of the solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can act as a weak hydrogen bond donor. It is a versatile solvent for a wide range of organic compounds and is expected to be a reasonable solvent for this compound, particularly for purification purposes like column chromatography. A synthesis protocol for a similar compound used DCM for extraction, indicating some degree of solubility.[6] |

| Ethers | Diethyl Ether, THF | Low to Moderate | While ethers have some polarity, they are generally less polar than alcohols and aprotic polar solvents. Tetrahydrofuran (THF) is expected to be a better solvent than diethyl ether due to its higher polarity. |

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. Based on its molecular structure and the behavior of related compounds, it is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, moderately to highly soluble in polar protic solvents such as methanol and ethanol, and poorly soluble in non-polar solvents like hexane. For definitive quantitative data, the experimental protocols for determining thermodynamic and kinetic solubility outlined in this guide should be followed. These insights and methodologies provide a robust framework for scientists and researchers to effectively work with this important pyrimidine derivative.

References

thermodynamic and kinetic stability of 5-Chloro-4-methylpyrimidine

An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of 5-Chloro-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold utilized in the synthesis of a diverse range of biologically active molecules. A comprehensive understanding of its thermodynamic and kinetic stability is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. This technical guide provides a deep dive into the theoretical underpinnings of the stability of this compound, alongside a practical framework for its experimental evaluation. We will explore the electronic and steric influences of the chloro and methyl substituents on the pyrimidine ring's reactivity and detail robust methodologies for assessing its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal exposure. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute comprehensive stability studies, identify potential degradation pathways, and ultimately ensure the integrity of active pharmaceutical ingredients (APIs) and drug products derived from this important building block.

Introduction: The Significance of Stability in Drug Development

In the realm of pharmaceutical sciences, the stability of a molecule is not merely a measure of its shelf life but a critical determinant of its therapeutic viability. For a compound like this compound, which serves as a foundational fragment in medicinal chemistry, a thorough stability profile is indispensable. This profile informs every stage of the drug development pipeline, from lead optimization and formulation design to regulatory submission and commercial manufacturing.

Stability is broadly categorized into two interconnected concepts:

-

Thermodynamic Stability: This refers to the inherent energy of the molecule relative to its potential degradation products. A thermodynamically stable molecule exists in a low-energy state, and its degradation is energetically unfavorable. Key parameters include the Gibbs free energy of formation (ΔGf°) and enthalpy of formation (ΔHf°).[1][2]

-

Kinetic Stability: This pertains to the rate at which a molecule degrades. A kinetically stable compound may be thermodynamically unstable but degrades at a very slow rate due to a high activation energy barrier. Kinetic stability is often the more practical concern in drug development and is quantified by reaction rates, half-lives, and activation energies.[3]

This guide will systematically address both facets of stability for this compound, providing the theoretical context and experimental blueprints necessary for a comprehensive assessment.

Molecular Structure and Predicted Reactivity of this compound

The stability of this compound is intrinsically linked to its molecular structure. The pyrimidine ring is a π-deficient heterocycle, which makes it susceptible to nucleophilic attack. The positions and nature of its substituents, a chloro group at the 5-position and a methyl group at the 4-position, further modulate its reactivity.

-

Electronic Effects: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms electrophilic. Nucleophilic aromatic substitution (SNAr) is generally favored at the 2-, 4-, and 6-positions.[4] The 5-position is comparatively less electron-deficient and therefore less prone to nucleophilic attack. The chlorine atom at the 5-position is a deactivating group due to its inductive electron-withdrawing effect, which can influence the overall electron density of the ring.

-

Steric Effects: The methyl group at the 4-position can sterically hinder the approach of nucleophiles to the adjacent 5-position, further decreasing its reactivity at that site.

Based on these principles, it is anticipated that the C-Cl bond at the 5-position will be relatively stable towards nucleophilic displacement compared to chloro-substituents at the 2, 4, or 6 positions of a pyrimidine ring. However, degradation can still occur through other mechanisms, which will be explored in the following sections.

Experimental Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability evaluation. It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and elucidate potential degradation pathways.[5] The industry-accepted range for degradation is typically between 5-20%.[4]

Below are detailed protocols for conducting forced degradation studies on this compound.

General Experimental Setup

A well-structured forced degradation study begins with a clear experimental plan. The following diagram outlines a typical workflow.

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. The stability of this compound should be assessed across a range of pH values.

Protocol:

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: For acidic and basic samples, neutralize the aliquots to halt the degradation reaction.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Expected Outcome: Based on studies of similar chlorinated heterocycles, hydrolysis may lead to the substitution of the chlorine atom with a hydroxyl group, forming 5-hydroxy-4-methylpyrimidine. The rate of hydrolysis is expected to be pH-dependent.[6][7]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients.

Protocol:

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling and Analysis: Withdraw and analyze aliquots at predetermined intervals.

Expected Outcome: The pyrimidine ring is generally susceptible to oxidation. Potential degradation products could include N-oxides or hydroxylated species.

Photodegradation

Exposure to light can provide the energy to initiate degradation reactions. Photostability testing should adhere to ICH Q1B guidelines.

Protocol:

-

Preparation: Expose solutions and solid samples of this compound to a light source that provides both UV and visible light.

-

Controls: A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.

-

Analysis: Analyze the samples after a specified duration of light exposure.

Expected Outcome: Photodegradation of pyrimidines can involve complex reactions, including dimerization and ring-opening.[8][9] The chlorine substituent may also be susceptible to photolytic cleavage.

Thermal Degradation

Thermal stability is crucial for determining appropriate manufacturing and storage conditions.

Protocol:

-

Preparation: Store solid samples and solutions of this compound in a controlled temperature oven (e.g., 60°C).

-

Sampling and Analysis: Analyze samples at various time points.

-

Advanced Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide detailed information on decomposition temperatures and phase transitions.[5][10]

Expected Outcome: Thermal stress can lead to decomposition, the nature of which can be elucidated by TGA/DSC and analysis of the resulting degradants.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Stability-Indicating HPLC Method Development

The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products and impurities.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

Identification of Degradation Products

Once degradation is observed, the next critical step is to identify the structure of the degradation products.

Caption: Workflow for the identification of degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of elemental compositions for the degradation products.[11][12]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides structural information about the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of the degradation product followed by NMR analysis (1H, 13C, and 2D-NMR) is the gold standard.[13][14]

Data Interpretation and Reporting

The culmination of these studies is a comprehensive stability report. This should include:

-

Quantitative Data: Summarized in tables for easy comparison.

-

Degradation Kinetics: Calculation of degradation rate constants and half-lives under different conditions.

-

Degradation Pathways: Proposed mechanisms for the formation of the identified degradation products.

Table 1: Example Data Summary for Forced Degradation of this compound

| Stress Condition | % Degradation of Parent | Number of Degradants Detected | Major Degradant (m/z) |

| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 127.05 |

| 0.1 M NaOH, 60°C, 24h | 18.2 | 3 | 127.05 |

| 3% H₂O₂, RT, 24h | 8.9 | 1 | 145.04 |

| Thermal (solid), 60°C, 7d | < 1.0 | 0 | - |

| Photolytic (ICH Q1B) | 15.7 | 4 | 257.09 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

References

- 1. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 2. Chemical Reactions (chemicals.reaction) — Chemicals 1.5.0 documentation [chemicals.readthedocs.io]

- 3. COMPUTATIONAL ANALYSIS OF BIODEGRADATION PATHWAYS FOR CHLORPYRYFOS USING EAWAG-BIOCATALYSIS/ BIODEGRADATION DATABASE PATHWAY PREDICTION SYSTEM | Semantic Scholar [semanticscholar.org]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. ukm.my [ukm.my]

- 8. Photodimerization in pyrimidine-substituted dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scialert.net [scialert.net]

- 11. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to the Biological Activities of Novel Pyrimidine Compounds

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrimidine

The pyrimidine ring system is a cornerstone of medicinal chemistry, not merely due to its prevalence in the natural world as a core component of nucleobases like cytosine, thymine, and uracil, but for its remarkable versatility as a "privileged scaffold" in synthetic drug design. Its unique electronic properties, hydrogen bonding capabilities, and the structural diversity achievable through substitution at multiple positions allow pyrimidine derivatives to interact with a wide array of biological targets with high affinity and specificity. This guide delves into the significant biological activities of novel pyrimidine compounds, offering a technical exploration of their mechanisms, the experimental workflows used to validate them, and the structure-activity relationships that drive their therapeutic potential.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

One of the most extensively explored areas for pyrimidine derivatives is oncology. Many of these compounds exert their effects by targeting key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. For instance, certain pyrimidine derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR) kinases, which are often overexpressed in various cancers. By competitively binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by a novel pyrimidine compound.

Caption: EGFR signaling pathway inhibited by a pyrimidine compound.

Quantitative Data: Cytotoxicity of Novel Pyrimidine Derivatives

The cytotoxic effects of novel compounds are often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.

| Compound ID | Target Cell Line | IC50 (µM) |

| PY-101 | A549 (Lung) | 2.5 |

| PY-101 | MCF-7 (Breast) | 5.1 |

| PY-102 | A549 (Lung) | 1.8 |

| PY-102 | MCF-7 (Breast) | 3.2 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of pyrimidine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - Combating Infectious Diseases

Pyrimidine derivatives have also emerged as promising candidates for antimicrobial agents, with activity against a range of bacteria and fungi.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A well-established target for antimicrobial agents is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis. Compounds that can selectively inhibit bacterial or fungal DHFR over the human equivalent can serve as effective antimicrobials. The pyrimidine-based drug Trimethoprim is a classic example. Novel pyrimidines are being developed to overcome resistance to existing DHFR inhibitors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microplate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Part 3: A Unified Workflow for Novel Compound Evaluation

The discovery and development of a novel pyrimidine therapeutic follow a logical, multi-stage process. The following diagram outlines a typical workflow from initial design to preclinical evaluation.

Caption: A typical workflow for novel pyrimidine drug discovery.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly productive starting point for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, underscore the chemical versatility of this heterocyclic system. Future research will likely focus on leveraging computational methods for more rational drug design, exploring novel biological targets, and developing pyrimidine derivatives with improved selectivity and pharmacokinetic profiles to address unmet medical needs.

The Synthetic Chemist's Guide to 5-Halopyrimidine Reactivity: A Comprehensive Review

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1][2][3] The strategic functionalization of this privileged scaffold is paramount in drug discovery, enabling the fine-tuning of pharmacological properties. Among the various synthetic handles employed, the 5-halo substituent offers a versatile and powerful platform for molecular elaboration. This in-depth technical guide provides a comprehensive review of the reactivity of 5-halopyrimidines (5-F, 5-Cl, 5-Br, 5-I) in a range of pivotal organic transformations. We will delve into the mechanistic underpinnings and practical considerations of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, metal-halogen exchange, and emerging radical and photocatalytic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of 5-halopyrimidines.

Introduction: The Significance of the 5-Position

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack at the 2, 4, and 6 positions, while electrophilic substitution is generally favored at the C5 position.[4] The introduction of a halogen atom at the 5-position provides a key electrophilic site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are often challenging to achieve through direct C-H functionalization.

The choice of the halogen atom (F, Cl, Br, I) is a critical strategic decision in synthesis design, as it profoundly influences the reactivity of the C-X bond. Understanding these reactivity trends is essential for predicting reaction outcomes and optimizing conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 5-Functionalization

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely employed methods for the functionalization of 5-halopyrimidines. The general reactivity trend for the oxidative addition of the palladium(0) catalyst to the C-X bond, often the rate-determining step, follows the order of decreasing bond strength: I > Br > Cl >> F .[2] Fluoropyrimidines are typically unreactive in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between the pyrimidine and an organoboron reagent, is a highly versatile and robust method for the synthesis of 5-aryl- and 5-vinylpyrimidines.

Reactivity Insights:

-

5-Iodopyrimidines are the most reactive substrates, often undergoing coupling at or near room temperature with a wide range of boronic acids.

-

5-Bromopyrimidines are also excellent substrates, typically requiring slightly higher temperatures and longer reaction times.

-

5-Chloropyrimidines , while less reactive, can be effectively coupled using more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands.[3]

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

| 5-Halopyrimidine | Typical Catalyst | Typical Temperature (°C) | Relative Reaction Rate |

| 5-Iodopyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | 25 - 80 | Very Fast |

| 5-Bromopyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | 60 - 100 | Fast |

| 5-Chloropyrimidine | Pd₂(dba)₃ with XPhos, SPhos | 80 - 120 | Moderate to Slow |

| 5-Fluoropyrimidine | Generally Unreactive | N/A | N/A |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

-

Materials: 5-Bromopyrimidine (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), Sodium carbonate (2.0 equiv), 1,4-Dioxane, Water.

-

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromopyrimidine, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed 2M aqueous solution of sodium carbonate.

-

Add degassed 1,4-dioxane.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to 5-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reactivity Insights:

-

The reactivity follows the established trend of I > Br > Cl.

-

5-Bromopyrimidine is a commonly used and efficient substrate for Sonogashira couplings.[1]

Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine with Phenylacetylene

-

Materials: 5-Bromopyrimidine (1.0 equiv), Phenylacetylene (1.2 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine, Anhydrous THF.

-

Procedure:

-

To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify by flash column chromatography.[1]

-

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 5-aminopyrimidines. The choice of ligand is crucial for achieving high yields, especially with less reactive chloro-substrates.

Reactivity Insights:

-

The reactivity order of I > Br > Cl is maintained.

-

Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and Josiphos are often required for the successful coupling of amines with 5-chloropyrimidines.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloropyrimidine with Morpholine

-

Materials: 5-Chloropyrimidine (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), Sodium tert-butoxide (1.4 equiv), Anhydrous Toluene.

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

-

Add anhydrous toluene, followed by 5-chloropyrimidine and morpholine.

-

Seal the tube and heat to 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Heck Reaction

The Heck reaction couples the 5-halopyrimidine with an alkene to form a new C-C bond, providing access to 5-vinylpyrimidines.

Reactivity Insights:

-

5-Iodopyrimidines are the most common substrates for Heck reactions due to their high reactivity.[5][6]

-

Phosphine-free conditions have been developed, particularly for reactive substrates like 5-iodouridine.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner. While it is a versatile reaction with excellent functional group tolerance, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.[7][8][9][10]

Reactivity Insights:

-

The reaction proceeds well with 5-bromo- and 5-iodopyrimidines.

-

The choice of the non-transferable groups on the tin reagent can influence the reaction efficiency.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. However, the C5 position is the least activated towards SNAr compared to the C2, C4, and C6 positions.[4] This is because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen atoms when the attack occurs at C5.

Reactivity Insights:

-

SNAr at the 5-position is generally difficult and requires highly activated substrates or harsh reaction conditions.

-

The presence of strong electron-withdrawing groups at other positions on the ring can enhance the reactivity of a 5-halo substituent.

-

For simple 5-halopyrimidines, SNAr is often outcompeted by other reaction pathways.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Metal-Halogen Exchange

Metal-halogen exchange, most commonly employing organolithium reagents, is a powerful method for converting the C-X bond into a C-metal bond, thereby transforming the electrophilic C5 carbon into a potent nucleophile.

Reactivity Insights:

-

The rate of exchange follows the trend I > Br > Cl .[11]

-

The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.

-

The resulting 5-lithiopyrimidine can be trapped with a wide variety of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides.

Experimental Protocol: Lithium-Halogen Exchange on 5-Bromopyrimidine and Trapping with Benzaldehyde

-

Materials: 5-Bromopyrimidine (1.0 equiv), n-Butyllithium (1.1 equiv, solution in hexanes), Anhydrous THF, Benzaldehyde (1.2 equiv).

-

Procedure:

-

Dissolve 5-bromopyrimidine in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add benzaldehyde dropwise.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Emerging Frontiers: Radical and Photocatalytic Reactions

Recent advances in synthetic methodology have opened new avenues for the functionalization of 5-halopyrimidines through radical and photocatalytic pathways. These methods often proceed under mild conditions and can offer unique reactivity patterns.

Radical Reactions:

-

5-Halopyrimidines can serve as precursors for pyrimidin-5-yl radicals through various initiation methods, such as using radical initiators (e.g., AIBN) with a tin hydride or through photolysis.

-

These radicals can participate in a variety of transformations, including additions to alkenes and alkynes, and cyclization reactions.[12][13][14]

Photocatalytic Reactions:

-

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides under mild conditions.

-

5-Iodopyrimidines are particularly well-suited for these transformations due to their lower reduction potentials.

-

These photogenerated pyrimidin-5-yl radicals can be engaged in C-C and C-heteroatom bond-forming reactions.

Conclusion

5-Halopyrimidines are exceptionally versatile building blocks in organic synthesis, providing a gateway to a vast array of functionalized pyrimidine derivatives. The choice of the halogen atom and the reaction conditions are critical for achieving the desired transformation with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions remain the most robust and widely used methods for the elaboration of the 5-position. However, classical methods like metal-halogen exchange and emerging radical and photocatalytic strategies offer complementary and often milder approaches. A thorough understanding of the relative reactivity of the different 5-halopyrimidines and the mechanistic nuances of each reaction class, as outlined in this guide, will empower researchers to design and execute more efficient and innovative synthetic routes in the pursuit of novel bioactive molecules.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. benchchem.com [benchchem.com]

- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. Radical cyclization - Wikipedia [en.wikipedia.org]

- 13. Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

quantum mechanical calculations of 5-Chloro-4-methylpyrimidine

An In-depth Technical Guide to the Quantum Mechanical Calculations of 5-Chloro-4-methylpyrimidine

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical (QM) investigation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives form the structural core of numerous therapeutic agents, and understanding their intrinsic electronic and structural properties is paramount for rational drug design.[1][2][3] This whitepaper, intended for researchers, computational chemists, and drug development professionals, details the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecular characteristics of this compound. We present a step-by-step computational protocol, from geometry optimization to the analysis of molecular orbitals and electrostatic potential. Furthermore, we bridge the gap between theoretical data and practical application by discussing how these quantum chemical descriptors inform pharmacophore modeling, molecular docking studies, and the prediction of chemical reactivity, thereby accelerating the discovery of novel therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development. As a fundamental component of nucleobases in DNA and RNA, its structure is recognized by a vast range of biological systems.[1] Synthetic derivatives of pyrimidine are cornerstones of modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5]